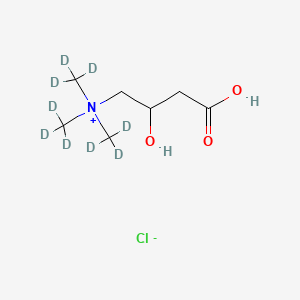
D,L Carnitine-d9 Chloride
説明
D,L Carnitine-d9 Chloride is a vitamin (enzyme cofactor) and an essential cofactor of fatty acid metabolism . It is required for the transport of fatty acids through the inner mitochondrial membrane . It is synthesized primarily in the liver and kidney, with the highest concentrations found in the heart and skeletal muscles . It is also used as an internal standard for the quantification of carnitine by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of D,L Carnitine-d9 Chloride is C7H7D9ClNO3 . Its molecular weight is 206.72 g/mol . The IUPAC name is (3-carboxy-2-hydroxypropyl)-tris (trideuteriomethyl)azanium;chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of D,L Carnitine-d9 Chloride include a molecular weight of 206.71 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 4 .科学的研究の応用
1. Analytical Methods in Biochemistry and Pharmacokinetics
D,L Carnitine is crucial in the study of fatty acid metabolism and energy production. Analytical techniques like capillary electrophoresis have been developed for the separation of carnitine enantiomers, important for understanding its role in biological and chemical sciences. Such analytical methods are vital for biochemical, pharmacokinetic, and toxicokinetic studies involving carnitine in various forms, including D,L Carnitine-d9 Chloride (Dąbrowska & Starek, 2014); (Vogt & Kiessig, 1996).
2. Neuropharmacological Effects
Research indicates that D,L-carnitine chloride can have neuropharmacological effects, such as anticonflict and antiamnestic actions, by impacting protein and lipid metabolism (Molodavkin et al., 1993).
3. Role in Metabolic Regulation
D,L Carnitine plays a significant role in metabolic regulation. Studies have shown its involvement in mitochondrial β-oxidation and its potential as a lipid-lowering agent. However, its optical isomer, D-carnitine, can be toxic and influence biochemical processes negatively (Li et al., 2019).
4. Influence on Genetic Expression
D,L Carnitine can influence the expression of genes related to fatty acid metabolism, such as carnitine palmitoyltransferase I and II, and carnitine O-acetyltransferase. This insight is valuable in understanding metabolic diseases and potential therapeutic targets (Saraiva et al., 2018).
5. Antioxidant and Protective Roles
Studies have explored the antioxidant properties of L-carnitine and its role in protecting against oxidative stress and DNA damage. This research is crucial in understanding how D,L Carnitine-d9 Chloride might contribute to cellular protection and recovery (Selim et al., 2012).
作用機序
Target of Action
D,L Carnitine-d9 Chloride, also known as dl Carnitine-d9 Chloride, is a deuterium-labeled version of L-Carnitine Chloride . The primary target of this compound is the mitochondrial β-oxidation pathway . This pathway plays a crucial role in the metabolism of fatty acids, where L-Carnitine functions to transport long-chain fatty acyl-CoAs into the mitochondria for degradation .
Mode of Action
The compound interacts with its targets by facilitating the transport of long-chain fatty acyl-CoAs into the mitochondria . This action results in the degradation of these fatty acids through the β-oxidation process .
Biochemical Pathways
The primary biochemical pathway affected by D,L Carnitine-d9 Chloride is the mitochondrial β-oxidation of fatty acids . By transporting long-chain fatty acyl-CoAs into the mitochondria, the compound enables their degradation and the subsequent release of energy . This process is essential for the metabolism of fatty acids and the maintenance of energy homeostasis within the cell .
Pharmacokinetics
The pharmacokinetics of D,L Carnitine-d9 Chloride are similar to those of L-Carnitine . After oral doses of 1–6g, the absolute bioavailability of L-Carnitine is 5–18%. In contrast, the bioavailability of dietary L-Carnitine may be as high as 75% . Therefore, pharmacological or supplemental doses of L-Carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet .
Result of Action
The action of D,L Carnitine-d9 Chloride results in the degradation of long-chain fatty acyl-CoAs in the mitochondria . This process releases energy and is essential for the metabolism of fatty acids . Additionally, L-Carnitine has antioxidant and anti-inflammatory activities .
特性
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661857 | |
| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219386-75-0 | |
| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219386-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)




![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)



![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

